Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloro-2-propylquinazoline

Lipophilicity Drug-likeness Quinazoline building blocks

4,6-Dichloro-2-propylquinazoline (CAS 746671-47-6) is a 2-alkyl-4,6-dihaloquinazoline building block. It belongs to the quinazoline class of nitrogen-containing heterocycles and is primarily employed as a synthetic intermediate in medicinal chemistry.

Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
Cat. No. B8340672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-propylquinazoline
Molecular FormulaC11H10Cl2N2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl
InChIInChI=1S/C11H10Cl2N2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3
InChIKeyWGIWSRQVAGVDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-propylquinazoline – A Differentiated Advanced Intermediate for CCR2-Targeted Quinazoline Libraries


4,6-Dichloro-2-propylquinazoline (CAS 746671-47-6) is a 2-alkyl-4,6-dihaloquinazoline building block. It belongs to the quinazoline class of nitrogen-containing heterocycles and is primarily employed as a synthetic intermediate in medicinal chemistry. The compound features dual chlorine leaving groups at positions 4 and 6, enabling sequential, regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling derivatization, while the 2-propyl substituent provides a non-labile, lipophilic anchor absent in simpler dihaloquinazoline scaffolds. Its primary documented utility is as an intermediate in the synthesis of MCP-1/CCR2 chemokine receptor modulators, as disclosed in patent literature [1]. This scaffold has also been explored in the context of JAK2/STAT3 inhibition where 2-alkyl substitution proved critical for target engagement [2].

Why 4,6-Dichloro-2-propylquinazoline Cannot Be Replaced by Generic 4,6-Dihaloquinazolines in CCR2 Antagonist Programs


Substituting 4,6-dichloro-2-propylquinazoline with structurally simpler analogs such as 4,6-dichloroquinazoline or 2,4,6-trichloroquinazoline fundamentally alters both the physicochemical properties and the synthetic versatility of the resulting intermediates. The 2-propyl group contributes approximately 1.4 logP units of additional lipophilicity versus the unsubstituted 4,6-dichloroquinazoline scaffold, a difference that propagates into the drug-likeness of final analogs [1]. Critically, the 2-propyl substituent is a non-labile alkyl anchor, whereas the chlorine at position 2 in 2,4,6-trichloroquinazoline is itself a leaving group subject to unintended displacement during SNAr or cross-coupling sequences, introducing chemoselectivity risks that are absent in the propyl-substituted scaffold. Furthermore, 2-alkyl quinazolines have demonstrated mechanistically distinct target engagement—specifically JAK2/STAT3 pathway inhibition—that is not recapitulated by 2-unsubstituted or 2-halo congeners [2].

Quantitative Differentiation Evidence for 4,6-Dichloro-2-propylquinazoline Against Closest Structural Analogs


LogP Differential: 4,6-Dichloro-2-propylquinazoline vs. 4,6-Dichloroquinazoline

The calculated octanol-water partition coefficient (LogP) for 4,6-dichloro-2-propylquinazoline is 4.3, compared with 2.94 for 4,6-dichloroquinazoline, a difference of +1.36 log units attributable solely to the 2-propyl substituent [1]. This lipophilicity increase shifts the compound into a more favorable range for membrane permeability in cell-based CCR2 antagonist screening cascades, while the unsubstituted comparator falls near or below commonly accepted lower bounds for passive cellular uptake.

Lipophilicity Drug-likeness Quinazoline building blocks

Regioselective Derivatization: Dual C4/C6 Chlorine Handles Without Competing C2 Reactivity

Unlike 2,4,6-trichloroquinazoline, which bears three reactive chlorine leaving groups at positions 2, 4, and 6, 4,6-dichloro-2-propylquinazoline contains only two displaceable chlorines. The 2-position propyl group is chemically inert to nucleophilic displacement under standard SNAr conditions (amines, alkoxides, thiols), eliminating the risk of undesired tertiary substitution at C2 that complicates reaction profiling and purification of 2,4,6-trichloroquinazoline-derived products. In 2,4-dichloroquinazoline, the C4 position reacts preferentially over C2; however, the presence of a chlorine at C2 still introduces ambiguity when harsher conditions or more nucleophilic reagents are employed [1].

Chemoselectivity SNAr Quinazoline functionalization

Documented Synthetic Yield: Multi-Gram Preparation of the Scaffold from 6-Chloro-2-propylquinazolin-4(3H)-one

A reproducible synthetic protocol for 4,6-dichloro-2-propylquinazoline has been documented, delivering 510 mg of purified product (off-white solid) from 810 mg of 6-chloro-2-propylquinazolin-4(3H)-one using POCl₃ and triethylamine under reflux for 2 hours . The product was purified over silica gel (9:1 hexanes/EtOAc) and used immediately in the next step of a CCR2 modulator synthesis sequence (Example 121, Part D). This contrasts with 4,6-dichloroquinazoline, which is typically sourced commercially rather than synthesized in-house for specific programs, and with 2,4,6-trichloroquinazoline, where reported one-pot yields from 2-amino-5-chlorobenzoic acid are only 41% [1].

Synthetic yield Scalability Process chemistry

Patent-Backed Application Provenance: CCR2 Antagonist Lead Optimization Scaffold

4,6-Dichloro-2-propylquinazoline is explicitly employed as an intermediate in the preparation of MCP-1 (CCL2) / CCR2 chemokine receptor modulators claimed in US20050054626A1 for the prevention of asthma, multiple sclerosis, atherosclerosis, and rheumatoid arthritis [1]. The 2-propyl group on the quinazoline core is not incidental; in 2-alkyl-substituted quinazolines, the alkyl chain at C2 has been shown to be critical for JAK2/STAT3 pathway inhibition, with (E)-2-propyl-4-styrylquinazoline achieving IC₅₀ values 2–5 times lower than gefitinib across A549, H1299, and H460 NSCLC cell lines [2]. By contrast, the unsubstituted 4,6-dichloroquinazoline scaffold is not associated with a specific target family in patent disclosures and serves as a generic heterocyclic building block.

CCR2 antagonism MCP-1 modulation Inflammatory disease

Procurement-Relevant Application Scenarios for 4,6-Dichloro-2-propylquinazoline


CCR2 Antagonist Library Synthesis via Sequential C4/C6 Derivatization

Medicinal chemistry teams pursuing MCP-1/CCR2 antagonists for inflammatory disease (asthma, rheumatoid arthritis, atherosclerosis, multiple sclerosis) can employ 4,6-dichloro-2-propylquinazoline as a regioselectively addressable scaffold. The C4 chlorine undergoes preferential first displacement with amine nucleophiles, followed by C6 functionalization via Suzuki-Miyaura or Buchwald-Hartwig coupling. This sequential derivatization strategy, supported by patent precedent in US20050054626A1 [1], enables systematic SAR exploration of the quinazoline core while retaining the 2-propyl anchor critical for target engagement identified in 2-alkyl quinazoline series [2].

JAK2/STAT3 Inhibitor Lead Optimization with 2-Alkyl Quinazoline Scaffolds

The 2-propyl substitution pattern has been validated in antitumor quinazolines that inhibit JAK2/STAT3 phosphorylation independently of EGFR. In A549 xenograft models, (E)-2-propyl-4-styrylquinazoline administered at 15 and 30 mg/kg suppressed tumor growth, demonstrating that the 2-alkyl-quinazoline core confers in vivo antitumor activity distinct from gefitinib's EGFR-dependent mechanism [2]. Researchers can leverage 4,6-dichloro-2-propylquinazoline as a late-stage diversification intermediate to generate 4,6-disubstituted analogs exploring the SAR around the styryl replacement at C4 while preserving the pharmacophoric 2-propyl group.

Physicochemical Property Modulation Without Additional Alkyl Chain Introduction

The intrinsic LogP of 4.3 for the title compound [3] provides a lipophilic baseline that often eliminates the need for additional alkyl modifications in final analogs. Compared with 4,6-dichloroquinazoline (LogP 2.94) , analogs derived from the propyl-substituted scaffold are predicted to exhibit improved passive membrane permeability in cell-based assays, a critical parameter for intracellular targets such as JAK2 or for chemokine receptor antagonists requiring cellular access. This pre-installed lipophilicity saves synthetic steps and reduces molecular weight growth from appended lipophilic groups.

Quote Request

Request a Quote for 4,6-Dichloro-2-propylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.